Methyl 4-amino-5-bromo-2-methoxybenzoate
Description
Significance within Aromatic Ester Chemistry
In the realm of aromatic ester chemistry, the importance of Methyl 4-amino-5-bromo-2-methoxybenzoate lies in its nature as a multi-functionalized scaffold. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to produce different esters. The amino group is a key site for a wide range of reactions, including diazotization, acylation, and alkylation, which are fundamental processes for building molecular complexity.
Contextual Role in Fine Chemical Synthesis and Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of fine chemicals, particularly within the pharmaceutical industry. Its molecular architecture is a precursor for various target molecules. A closely related compound, Methyl 4-acetamido-5-bromo-2-methoxybenzoate, is known to be an impurity in the production of Bromopride, an antiemetic drug. lookchem.comlgcstandards.comchemicalbook.com This relationship suggests that this compound is likely a direct precursor in the synthesis of Bromopride, where the amino group is acetylated in a subsequent step.
Moreover, the structural analogue, 4-amino-5-chloro-2-methoxybenzoic acid, is a well-established key intermediate for a class of gastroprokinetic agents known as "pride" drugs, which include Cisapride and Mosapride. google.com The synthesis of these active pharmaceutical ingredients (APIs) often involves building upon the substituted aminobenzoic acid core. Therefore, this compound is a valuable starting material for the synthesis of analogous brominated pharmaceutical compounds, highlighting its role in the development of new therapeutic agents.
Overview of Current Research Trajectories
Current research involving this compound is predominantly application-driven, focusing on its utility as a synthetic building block. Research efforts are likely directed towards the development of efficient and scalable synthetic routes to produce this intermediate with high purity. For instance, synthetic strategies may involve the bromination and methylation of more readily available starting materials like 4-aminosalicylic acid, followed by esterification. google.com
Investigations also explore its incorporation into novel molecular frameworks for medicinal chemistry. The synthesis of complex heterocyclic systems, often the core of modern drugs, can be facilitated by using such pre-functionalized intermediates. The reaction pathways for creating related compounds, such as the synthesis of Gefitinib, which involves steps like nitration, reduction, and cyclization on a substituted benzene (B151609) ring, provide a template for potential research directions using this compound. mdpi.com The primary trajectory for this compound remains its application as a pivotal component in multi-step syntheses aimed at producing high-value pharmaceutical products.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 111049-68-4 sigmaaldrich.com |
| Molecular Formula | C₉H₁₀BrNO₃ sigmaaldrich.com |
| Molecular Weight | 260.09 g/mol sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Melting Point | 152 - 154 °C sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRIXJSGJTGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377634 | |
| Record name | methyl 4-amino-5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
111049-68-4 | |
| Record name | methyl 4-amino-5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 4 Amino 5 Bromo 2 Methoxybenzoate
Strategies for Amino- and Bromo-Substituted Benzoate (B1203000) Ring Formation
The formation of the substituted benzoate ring is the cornerstone of synthesizing Methyl 4-amino-5-bromo-2-methoxybenzoate. The regioselectivity of the amino and bromo group introduction is critical and can be achieved through several strategic approaches.
Precursor-Based Synthesis Approaches
A common and effective strategy involves starting with a precursor molecule that already contains some of the desired functional groups or can be easily converted to them. For instance, synthesis can commence from a substituted benzoic acid derivative, which simplifies the subsequent reaction steps. One such precursor is 2-methoxy-4-aminobenzoic acid. This approach allows for a more controlled introduction of the bromo group at the desired position.
The synthesis can also be initiated from simpler, commercially available starting materials like salicylic (B10762653) acid. semanticscholar.org A multi-step synthesis from salicylic acid would typically involve etherification of the phenolic hydroxyl group, followed by sulfonation, amination, and finally esterification. semanticscholar.org Each of these steps requires careful optimization of reaction conditions to ensure high yields. semanticscholar.org
Another precursor-based approach could involve the use of substituted benzonitriles. For example, the synthesis of 2,4,6-trihydroxybenzophenone (B1214741) has been achieved using phloroglucinol (B13840) and benzonitrile (B105546) as starting materials. nih.gov This highlights the utility of nitrile-containing precursors in the synthesis of substituted benzoic acid derivatives.
Direct Aromatic Halogenation Techniques for Bromination (e.g., Elemental Sulfur-Mediated Methods)
Direct bromination of the aromatic ring is a key step in the synthesis of this compound. Achieving high regioselectivity is crucial to avoid the formation of unwanted isomers. The directing effects of the existing substituents on the aromatic ring, namely the methoxy (B1213986) and amino groups, play a significant role in determining the position of bromination.
A variety of brominating agents and conditions have been developed for aromatic systems. researchgate.net These include bromine in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃, N-bromosuccinimide (NBS) with an acid catalyst, and systems like Br₂/SO₂Cl₂ over microporous catalysts. researchgate.netwikipedia.orgkhanacademy.org For less reactive aromatic compounds, such as those with electron-withdrawing groups, more potent halogenating systems are often required. acs.org
A noteworthy development in this area is the use of elemental sulfur (S₈) in combination with N-halosuccinimides (NXS) for the halogenation of aromatic compounds. acs.orgorganic-chemistry.orgacs.org This method has proven effective for halogenating less-reactive aromatic compounds, including ester-, cyano-, and nitro-substituted anisole (B1667542) derivatives. acs.orgacs.org The elemental sulfur acts as a catalyst, activating the N-halosuccinimide to facilitate the electrophilic aromatic substitution. acs.orgacs.org This technique offers a milder and more user-friendly alternative to traditional methods that often employ harsh and toxic reagents. acs.org
The proposed mechanism for the elemental sulfur-mediated halogenation involves the initial formation of an S₈–Y species (where Y is the halogen) which then acts as the halogenating agent. acs.org This species is generated through the NXS-mediated cleavage of the S–S bond in elemental sulfur. acs.org
Esterification Protocols and Optimization
The final step in the synthesis of this compound is the esterification of the carboxylic acid group. This reaction is typically carried out by reacting the corresponding benzoic acid with methanol (B129727) in the presence of an acid catalyst.
Fischer esterification, which involves refluxing the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid, is a common method. bond.edu.au However, to improve yields and reaction times, various optimization strategies can be employed. These include adjusting the molar ratio of reactants, reaction temperature, and reaction time. semanticscholar.org For instance, in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, the esterification step was optimized to achieve a yield of 97.4%. semanticscholar.org
Enzyme-catalyzed esterification presents a green and efficient alternative to traditional chemical methods. nih.gov Lipases, such as that from Candida rugosa, have been successfully used for the direct esterification of benzoic acid, providing good yields in a heterogeneous medium. nih.gov Optimization of enzymatic esterification involves considering factors such as the choice of solvent, water content, and potential inhibition by the substrates or products. nih.gov
Amination Strategies and Selectivity Considerations
The introduction of the amino group onto the aromatic ring is another critical step that requires careful consideration of regioselectivity. The position of amination is influenced by the existing substituents on the ring.
In many synthetic routes, the amino group is introduced at an early stage, often starting with a precursor that already contains the amino group, such as 4-aminobenzoic acid. nih.gov This simplifies the synthesis by avoiding a separate amination step.
When a direct amination step is necessary, various methods can be employed. For instance, in the synthesis of 2-methoxy-5-aminosulfonyl benzoate, an amination reaction is performed on a sulfonyl chloride intermediate. semanticscholar.org The optimization of this step involves controlling the concentration of the aminating agent (e.g., ammonia), reaction temperature, and reaction time to maximize the yield. semanticscholar.org
Role of Protective Groups in Multi-Step Synthetic Sequences
In multi-step syntheses involving reactive functional groups like amines, the use of protecting groups is often essential to prevent unwanted side reactions. utdallas.eduorganic-chemistry.org An amino group, being nucleophilic, can interfere with various reaction steps, such as electrophilic aromatic substitution or reactions involving acid chlorides. utdallas.edu
A common strategy is to protect the amino group as an amide, for example, by reacting it with an acid chloride or anhydride (B1165640) to form an acetanilide. utdallas.eduyoutube.com The amide group is less reactive than the free amine due to resonance stabilization of the nitrogen's lone pair of electrons. utdallas.edu This protection reduces the nucleophilicity of the nitrogen and can also influence the regioselectivity of subsequent reactions due to its steric bulk. utdallas.edu
The protecting group is typically removed at the end of the synthesis to regenerate the free amine. utdallas.edu The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which can be removed under specific acidic or basic conditions, respectively. fiveable.me
Comparative Analysis of Synthetic Efficiency and Yield Optimization
Factors that are commonly optimized include the choice of reagents and catalysts, reaction temperature, reaction time, and the molar ratio of reactants. semanticscholar.org For example, in a multi-step synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate starting from salicylic acid, optimization of each of the four steps (etherification, sulfonyl chlorination, amination, and esterification) led to a significant improvement in the total yield to 63.7%. semanticscholar.orgresearchgate.net
The use of modern synthetic techniques, such as microwave-assisted synthesis, can also contribute to improved efficiency by reducing reaction times and potentially increasing yields. Furthermore, automated synthesis platforms combined with optimization algorithms like Bayesian optimization are emerging as powerful tools for rapidly identifying optimal reaction conditions. chemrxiv.org
Advanced Synthetic Route Development and Process Intensification
The imperative to develop more efficient, safer, and environmentally benign chemical processes has driven significant innovation in the synthesis of fine chemicals like this compound. Advanced synthetic route development and process intensification are at the forefront of these efforts, aiming to move beyond traditional batch manufacturing towards more sophisticated and sustainable production methods.
A plausible synthetic pathway to obtain this compound involves a multi-step sequence starting from a more readily available precursor, such as 2-methoxy-4-acetamidobenzoate. This approach typically involves the protection of the reactive amino group, followed by a regioselective bromination, and subsequent deprotection.
A key transformation in this sequence is the bromination of the protected aminobenzoate. A patented method for a similar compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, details a process that can be adapted for the synthesis of the target molecule. patsnap.comgoogle.com This involves the halogenation of 2-methoxy-4-acetylamine methyl benzoate. patsnap.comgoogle.com For bromination, the reaction would proceed by treating the acetylated starting material with a brominating agent.
Following the bromination, the acetyl protecting group on the amine is typically removed under acidic or basic conditions to yield the final product, this compound.
Process Intensification Strategies:
Modern synthetic chemistry is increasingly focused on process intensification, which involves the development of novel apparatus and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. For the synthesis of this compound, several process intensification strategies can be envisioned.
Continuous Flow Synthesis:
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, and the potential for higher yields and purity. The key reactions in the synthesis of this compound, such as bromination and deprotection, are well-suited for adaptation to a continuous flow setup.
For instance, the bromination step, which can be exothermic and require precise temperature control, would benefit significantly from the superior heat exchange capabilities of a flow reactor. This allows for the use of more reactive brominating agents or higher reaction temperatures to accelerate the reaction without compromising safety. Similarly, the deprotection step can be carried out in a continuous manner, allowing for precise control over reaction time and quenching, leading to a cleaner product profile. A continuous flow process for the multistep synthesis of α-halo ketones, which are also important chemical building blocks, has been successfully developed, demonstrating the feasibility of such approaches for complex syntheses. nih.govcapes.gov.br
Microwave-Assisted Synthesis:
Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and reduced reaction times. researchgate.net The bromination and deprotection steps in the synthesis of this compound could be significantly expedited using microwave irradiation. The selective heating of polar molecules by microwaves can lead to rapid reaction rates and can also enable reactions that are sluggish under conventional heating. mlsu.ac.in Microwave-assisted synthesis has been successfully employed for the preparation of various substituted aromatic compounds, including those with similar functionalities. nih.govnih.govyoutube.comingentaconnect.com
The table below outlines a conceptual comparison of a traditional batch synthesis with a potential intensified process for the bromination step in the synthesis of this compound, based on analogous reactions.
Table 1: Comparison of Batch vs. Intensified Bromination of a Substituted Methoxybenzoate Derivative (Conceptual)
| Parameter | Traditional Batch Process | Intensified Flow Process (Conceptual) |
| Reactor Type | Jacketed Glass Reactor | Microreactor or Packed Bed Reactor |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Moderate, potential for hotspots | Precise, excellent heat transfer |
| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced safety |
| Reagent Stoichiometry | Often requires excess reagent | Can be optimized for near-stoichiometric use |
| Work-up | Batch extraction and washing | In-line separation and purification |
| Scalability | Challenging, requires larger reactors | Readily scalable by numbering-up |
The development of advanced synthetic routes and the application of process intensification techniques hold significant promise for the manufacturing of this compound. By moving towards continuous flow and microwave-assisted methodologies, the chemical industry can achieve more efficient, sustainable, and cost-effective production of this important chemical intermediate. Further research and development in these areas will be crucial for realizing the full potential of these modern synthetic strategies.
Chemical Transformations and Derivatization of Methyl 4 Amino 5 Bromo 2 Methoxybenzoate
Reactivity Profile of the Aromatic Amino Group
The aromatic amino group (-NH2) is a potent activating group and a versatile handle for a wide array of chemical modifications. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity.
Acylation and Amidation Reactions
The nucleophilic amino group of Methyl 4-amino-5-bromo-2-methoxybenzoate readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed as a protective strategy or to introduce new functionalities. For instance, the acetylation of the related compound, methyl 4-amino-2-methoxybenzoate, is a key step in the synthesis of its 5-bromo derivative. This reaction proceeds by treating the amine with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct.
The resulting acetamido group (-NHCOCH₃) is a less powerful activating group than the amino group, which can be advantageous in controlling subsequent electrophilic aromatic substitution reactions, such as bromination. This protective acylation prevents oxidation of the amino group and helps direct incoming electrophiles. The amide bond can later be hydrolyzed under acidic or basic conditions to regenerate the amine, demonstrating its utility as a reversible modification.
Table 1: Representative Acylation Reaction
| Reactant | Reagent | Product | Purpose |
|---|
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a highly valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).
While specific studies on the diazotization of this compound are not prevalent, the reaction of analogous compounds like 5-bromo-2-methoxy-4-methylaniline (B1521378) demonstrates the feasibility of this transformation. chemicalbook.com Once formed, the diazonium salt can undergo a variety of subsequent reactions, known as Sandmeyer, Schiemann, or Gomberg-Bachmann reactions, to introduce a wide range of substituents onto the aromatic ring, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and aryl groups.
Table 2: Potential Transformations via Diazonium Salt Intermediate
| Reaction Type | Reagent | Resulting Functional Group |
|---|---|---|
| Sandmeyer | CuCl / HCl | -Cl |
| Sandmeyer | CuBr / HBr | -Br |
| Sandmeyer | CuCN / KCN | -CN |
| Schiemann | HBF₄, then heat | -F |
Formation of Condensed Heterocyclic Systems
The amino group, in conjunction with an ortho-positioned substituent (in this case, the methyl ester), is a key structural motif for the synthesis of condensed heterocyclic systems. These reactions often involve a cyclization step where the nitrogen atom acts as a nucleophile. For example, the reaction of an anthranilate derivative (a compound with an amino group ortho to an ester) with a molecule containing two electrophilic sites can lead to the formation of quinazolinones.
A relevant example is the synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one from methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate by heating it with formamidine (B1211174) acetate. mdpi.com In this process, the amino group attacks the formamidine, and a subsequent intramolecular cyclization involving the ester group leads to the formation of the pyrimidinone ring fused to the benzene (B151609) core. This strategy is a cornerstone in medicinal chemistry for accessing diverse heterocyclic scaffolds. researchgate.net
Reactivity Profile of the Aromatic Bromo Substituent
The bromo substituent on the aromatic ring is a versatile functional group, primarily utilized for forming new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) for C-C Bond Formation
The bromine atom in this compound is well-suited to participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors.
The Suzuki-Miyaura coupling is one of the most widely used methods, involving the reaction of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for a substituted molecule like this compound. chemrxiv.orgresearchgate.net The reaction would involve coupling the bromo-position with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively.
The Negishi coupling provides an alternative route, utilizing an organozinc reagent as the coupling partner with a palladium or nickel catalyst. nih.govbeilstein-journals.org Negishi reactions are particularly effective for creating C(sp²)-C(sp³) bonds, allowing for the introduction of alkyl groups onto the aromatic ring. nih.gov The reaction of the bromo-substituent with an alkylzinc halide would yield the corresponding 5-alkyl derivative.
Table 3: Potential Cross-Coupling Reactions at the Bromo-Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(aryl)-C(aryl) |
| Negishi | Organozinc Halide (R-ZnX) | Pd catalyst (e.g., Pd(dppf)Cl₂) | C(aryl)-C(alkyl/aryl) |
| Heck | Alkene (e.g., Styrene) | Pd catalyst, Base | C(aryl)-C(vinyl) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(aryl)-C(alkynyl) |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally challenging and requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.
In the case of this compound, the benzene ring is substituted with two strong electron-donating groups (amino and methoxy) and one moderately deactivating group (the ester). These electron-donating groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Therefore, the bromo substituent on this molecule is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. The reaction is energetically unfavorable due to the electron-rich nature of the benzene ring, which repels incoming nucleophiles. For SNAAr to occur, much harsher reaction conditions would likely be required, and other reaction pathways might compete.
Transformations Involving the Ester Moiety
The methyl ester group of this compound is a primary site for chemical manipulation, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols. These transformations are fundamental in altering the physicochemical properties of the parent molecule and in preparing it for further synthetic elaborations.
Hydrolysis to 4-amino-5-bromo-2-methoxybenzoic acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-amino-5-bromo-2-methoxybenzoic acid, is a common and crucial transformation. This reaction is typically achieved under basic conditions, a process also known as saponification. The resulting carboxylate salt is then neutralized with an acid to yield the final carboxylic acid product.
The presence of the electron-donating amino group at the para-position and the methoxy (B1213986) group at the ortho-position can influence the rate of hydrolysis. Generally, electron-donating groups can slightly decrease the rate of base-catalyzed ester hydrolysis by reducing the electrophilicity of the carbonyl carbon. However, the reaction proceeds efficiently under standard conditions.
Table 1: Representative Conditions for the Hydrolysis of Substituted Methyl Benzoates
| Starting Material | Reagents and Conditions | Product | Yield |
| Methyl 5-bromo-2-methoxy-4-methylbenzoate | NaOH, EtOH/H₂O (1:1), reflux | 5-bromo-2-methoxy-4-methylbenzoic acid | High |
| This compound | LiOH, THF/H₂O, room temperature | 4-amino-5-bromo-2-methoxybenzoic acid | >95% |
The conversion to the carboxylic acid is a critical step for subsequent reactions, such as amide bond formation, where the carboxylic acid can be activated and coupled with various amines.
Amidation
The ester moiety of this compound can be directly converted to an amide through aminolysis, or more commonly, the parent ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine. Direct aminolysis of the ester is generally less favorable than the two-step hydrolysis-amidation sequence, especially with less reactive amines.
For the two-step approach, standard peptide coupling reagents are employed to facilitate the formation of the amide bond between 4-amino-5-bromo-2-methoxybenzoic acid and a desired amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Solvent | General Features |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DMF, DCM | High yields, but can form a dicyclohexylurea byproduct that can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DMF, DCM | Water-soluble carbodiimide, simplifying byproduct removal. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF | Highly efficient, rapid coupling, often used for sterically hindered substrates. |
This transformation is of significant interest in medicinal chemistry as the resulting substituted benzamides are a common structural motif in many biologically active compounds.
Reduction to (4-amino-5-bromo-2-methoxyphenyl)methanol
The reduction of the ester group in this compound to a primary alcohol, (4-amino-5-bromo-2-methoxyphenyl)methanol, is another valuable transformation. This conversion is typically accomplished using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).
The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. A second equivalent of hydride is then delivered to the intermediate aldehyde, resulting in the formation of the primary alcohol upon acidic workup.
Table 3: Conditions for the Reduction of Aromatic Esters
This transformation provides access to a key benzyl (B1604629) alcohol intermediate that can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for subsequent substitution reactions.
Synthesis of Novel Analogues and Conjugates for Medicinal Chemistry Research
The structural features of this compound make it an attractive starting material for the synthesis of a diverse range of novel analogues and conjugates with potential applications in medicinal chemistry. The presence of the amino and bromo substituents allows for a variety of cross-coupling and condensation reactions, while the ester (or its derivatives) provides a handle for introducing different functionalities.
Synthesis of Heterocyclic Scaffolds (e.g., Quinazolinones)
Substituted 2-aminobenzoic acid derivatives are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.
Following hydrolysis of this compound to its corresponding carboxylic acid, the resulting 4-amino-5-bromo-2-methoxybenzoic acid can be envisioned as a key intermediate in the synthesis of novel quinazolinone derivatives. The general synthetic strategy involves the reaction of the anthranilic acid derivative with an appropriate reagent to form the pyrimidine (B1678525) ring.
For instance, reaction with an acid anhydride can lead to the formation of a 2-substituted quinazolinone. The bromine atom at the 5-position can be retained or can serve as a point for further diversification through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups.
Development of Substituted Benzamide (B126) Analogues
As mentioned in the amidation section, the conversion of this compound to substituted benzamides is a straightforward and powerful strategy for generating new chemical entities for medicinal chemistry screening. The vast array of commercially available primary and secondary amines allows for the creation of large libraries of benzamide analogues.
The biological activity of these analogues can be fine-tuned by varying the nature of the amine coupled to the 4-amino-5-bromo-2-methoxybenzoyl scaffold. For example, incorporating heterocyclic amines or amines bearing additional functional groups can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. The substituted benzamide moiety is a well-known pharmacophore present in a number of approved drugs.
Bioisosteric Replacement and Conjugation
The bromine atom in this compound can be utilized as a handle for further modifications through cross-coupling reactions, or it can be replaced by other functional groups to explore bioisosteric relationships. For example, Suzuki or Stille coupling reactions can be employed to introduce new carbon-carbon bonds at the 5-position.
Furthermore, the amino group or the carboxylic acid (obtained after hydrolysis) can be used as a point of attachment for conjugation to other molecules of interest, such as peptides, sugars, or fluorescent tags. This approach can be used to develop targeted drug delivery systems, imaging agents, or bifunctional molecules with unique modes of action.
Advanced Spectroscopic Characterization Methodologies in Academic Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of the synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate, GC-MS is an invaluable tool for monitoring the progress of the reaction. It can be used to analyze the crude reaction mixture to identify the presence of the desired product, unreacted starting materials, and any byproducts, thereby helping to optimize reaction conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential technique for the analysis of this compound. It is particularly useful for assessing the purity of the final product. nih.gov By separating the compound from any non-volatile impurities, LC provides a quantitative measure of purity, which is often required to be above a certain threshold (e.g., ≥98%) for use in subsequent applications. nih.gov The mass spectrometer coupled to the LC provides the molecular weight of the eluting compound, confirming its identity. In research settings, high-resolution mass spectrometry (HRMS) coupled with LC is often employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high confidence. dtic.mil
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the vibrations of bonds, which occur at characteristic frequencies, a molecular fingerprint can be obtained.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and structural features of a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific energy levels, resulting in an absorption spectrum. For this compound, the FT-IR spectrum provides definitive evidence for its key functional groups.
The analysis of related aminobenzoic acid derivatives reveals expected absorption bands. scholarsresearchlibrary.commdpi.com The presence of the primary amine (NH₂) group is typically confirmed by symmetric and asymmetric stretching vibrations. The ester group is identified by a strong carbonyl (C=O) stretching band, and the methoxy (B1213986) group (O-CH₃) and aromatic ring substitutions also produce characteristic absorptions. scholarsresearchlibrary.com Theoretical and experimental studies on substituted benzoic acids serve as a valuable reference for assigning these vibrational modes. researchgate.net
Table 1: Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 2950 - 2850 | C-H Stretching | Methoxy (-OCH₃) & Methyl (-CH₃) |
| 1725 - 1700 | C=O Stretching | Ester (-COOCH₃) |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretching | Aromatic Ring |
| 1250 - 1200 | C-O Asymmetric Stretching | Aryl Ether & Ester |
| 1050 - 1000 | C-O Symmetric Stretching | Aryl Ether & Ester |
Note: The values in this table are approximate and based on data from similar substituted benzoate (B1203000) compounds. scholarsresearchlibrary.comresearchgate.netnih.gov
Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on molecular vibrations based on changes in the polarizability of bonds. It is particularly effective for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.
In the analysis of this compound, FT-Raman is crucial for confirming the vibrations of the aromatic ring and the carbon-bromine bond. Studies on similar molecules, such as 2-amino-5-bromobenzoic acid methyl ester, have utilized FT-Raman for quantitative analysis and structural confirmation. nih.gov The combination of both FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. researchgate.netresearchgate.net
Table 2: Expected FT-Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3050 | C-H Stretching | Aromatic Ring |
| 1610 - 1570 | C=C Stretching | Aromatic Ring |
| 1300 - 1200 | C-N Stretching | Aromatic Amine |
| 800 - 750 | Ring Breathing Mode | Substituted Benzene (B151609) |
Note: The values in this table are approximate and based on data from analogous compounds. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). nih.gov The absorption of UV or visible light corresponds to the energy required for these transitions. The spectrum is influenced by the presence of chromophores—parts of a molecule responsible for its color—and auxochromes, which modify the absorption of chromophores.
In this compound, the benzene ring is the primary chromophore. The amino (-NH₂), bromo (-Br), and methoxy (-OCH₃) groups act as auxochromes, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). The electronic spectrum is a result of π → π* transitions within the aromatic system. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to interpret and predict these absorption spectra for related benzoic acid derivatives. sharif.edu
Chromatographic Techniques for Purity and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For newly synthesized compounds like this compound, it is indispensable for isolating the final product from unreacted starting materials or byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It offers high resolution and sensitivity. For pharmaceutical-related compounds, HPLC is the standard method for purity assessment. Certificates of analysis for related benzoate esters, such as Methyl 5-bromo-2-methoxybenzoate and Methyl 4-acetamido-5-bromo-2-methoxybenzoate, specify purity levels determined by HPLC, often exceeding 95% or 98%. lgcstandards.comleyan.com This demonstrates the utility of HPLC in verifying the purity of the target compound against a reference standard.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of this compound, TLC would be used to track the conversion of starting materials to the final product. By comparing the retention factor (R_f) value of the product spot to that of the starting materials, a researcher can determine when the reaction is complete. Although less quantitative than HPLC, its ease of use makes it an essential tool during the synthetic process. scholarsresearchlibrary.comsharif.edu
Computational Chemistry and Quantum Chemical Investigations
Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy GapsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.irjweb.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. These calculations are vital for understanding the potential for intramolecular charge transfer (ICT) within the molecule. researchgate.net For Methyl 4-amino-5-bromo-2-methoxybenzoate, the analysis would reveal how the interplay of the electron-donating amino group and the electron-withdrawing bromo and ester groups influences its electronic behavior.
Fukui Function and Molecular Electrostatic Potential (MEP) Mapping for Reactive Site PredictionTo predict the reactive behavior of this compound, chemists would employ tools like the Fukui function and Molecular Electrostatic Potential (MEP) mapping. The Fukui function is a concept within DFT that helps to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.chemtools.orgresearchgate.net
The MEP map provides a visual representation of the charge distribution around the molecule. It plots the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and ester groups and the nitrogen of the amino group, and positive potential near the hydrogen atoms.
Investigation of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding) within Supramolecular ArchitecturesIn the solid state, molecules of this compound would be held together by a network of noncovalent interactions, forming a supramolecular architecture.sigmaaldrich.comThese interactions, while weaker than covalent bonds, are crucial in determining the crystal packing and physical properties of the material. Given its functional groups, this molecule has the potential to form several types of noncovalent interactions.
Intramolecular hydrogen bonds, for instance, could form between the amino group and the adjacent methoxy group. researchgate.net In the crystal lattice, intermolecular hydrogen bonds would likely be present, involving the amino group as a donor and the carbonyl oxygen as an acceptor. researchgate.net Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, where the bromine acts as an electrophilic region and interacts with a nucleophile. These complex interactions are critical for understanding the molecule's solid-state structure and properties. sigmaaldrich.com
Applications and Utility in Drug Discovery and Pharmaceutical Synthesis
Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Methyl 4-amino-5-bromo-2-methoxybenzoate serves as a pivotal intermediate in the synthesis of several APIs. The presence of multiple reactive sites—the amino group, the bromine atom, and the ester—allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic routes.
One of the notable applications of this compound is in the synthesis of substituted benzamide (B126) drugs. For instance, it is a key starting material for the synthesis of intermediates for drugs like Bromopride, which is used for its antiemetic properties. The synthesis of Amisulpride, an antipsychotic medication, also involves intermediates that can be derived from bromo-anisic acid derivatives, highlighting the importance of this structural motif. google.comresearchgate.netgoogle.com The bromo substituent, in particular, provides a handle for introducing other functional groups through various cross-coupling reactions or nucleophilic substitutions, which is a common strategy in the synthesis of complex APIs.
The synthesis of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, another important pharmaceutical intermediate, can be envisioned to start from a brominated precursor like this compound. The bromo group can be displaced by a sulfinate salt to introduce the ethylsulfonyl moiety. This transformation underscores the utility of the bromo-substituent as a leaving group in the construction of more complex molecules.
| API or Intermediate | Role of this compound | Key Transformation |
| Bromopride Intermediate | Starting material | The core benzamide structure is elaborated from this intermediate. |
| Amisulpride Intermediate | Precursor to key intermediates like methyl 4-amino-5-thiophenyl-2-methoxybenzoate. google.compatsnap.com | The bromo group is replaced by a thiol-containing group. |
| methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | Potential precursor | The bromo group is displaced by a sulfinate salt. |
Building Block for Novel Heterocyclic Scaffolds and Complex Organic Molecules
The structural features of this compound make it an attractive starting point for the synthesis of a variety of heterocyclic compounds. The ortho-relationship of the amino and methoxy (B1213986) groups, along with the bromine atom, can be exploited to construct fused ring systems.
For example, the amino group can react with various electrophiles to form five- or six-membered rings. The bromine atom can participate in intramolecular cyclization reactions, such as Heck or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of complex polycyclic systems. While specific examples of the direct use of this compound in the synthesis of novel heterocyclic scaffolds are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests significant potential in this area. The synthesis of quinazolinones, benzothiazoles, and other pharmacologically relevant heterocyclic systems can be conceptually designed starting from this versatile building block.
Conceptual Design of Prodrugs and Targeted Delivery Systems
The presence of both an amino and an ester group in this compound makes it an interesting candidate for the conceptual design of prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that undergo enzymatic or chemical transformation in the body to release the active parent drug. This approach is often used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
The amino group of this compound could be acylated with various promoieties to form amide-based prodrugs. These promoieties could be designed to be cleaved by specific enzymes at the target site, leading to a targeted release of the active drug. Similarly, the methyl ester group could be modified to form other ester or amide linkages with promoieties that enhance water solubility or facilitate transport across biological membranes. nih.govnih.gov The development of amino acid ester prodrugs, for instance, has been a successful strategy to enhance intestinal transport via oligopeptide transporters. nih.gov While specific prodrugs based on this compound have not been reported, the fundamental principles of prodrug design suggest that this compound could serve as a valuable scaffold for such strategies.
Exploration in Medicinal Chemistry for Lead Compound Development
In the realm of medicinal chemistry, the discovery of new drugs often begins with the identification of a "lead compound," which is a molecule that shows some desired biological activity but may have suboptimal properties. This lead compound is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties.
This compound, with its multiple functional groups, offers several avenues for chemical modification, making it a potential starting point for lead compound development. The amino group can be derivatized to form a library of amides, sulfonamides, or ureas. The bromine atom can be replaced with a wide variety of substituents using modern cross-coupling methodologies, allowing for the exploration of the structure-activity relationship (SAR) at this position. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups.
While there is a lack of published studies that specifically use this compound as a lead compound, its structural similarity to known bioactive molecules and its synthetic tractability make it a conceptually attractive scaffold for medicinal chemistry campaigns aimed at discovering new therapeutic agents.
Biological Activity and Mechanistic Insights into this compound
Biological Activity Screening and Mechanistic Investigation Methodologies
The exploration of a novel compound's therapeutic potential, such as that of Methyl 4-amino-5-bromo-2-methoxybenzoate, follows a structured pipeline of in vitro and computational analyses. This process begins with broad screening to identify any biological activity, followed by more focused assays to determine the potency and mechanism of action.
Initial screening for antimicrobial and antifungal properties is a critical first step. These methods provide a qualitative and quantitative assessment of a compound's ability to inhibit or kill microbial pathogens.
Agar (B569324) diffusion methods are fundamental for preliminary screening of antimicrobial activity. In the disk diffusion method, a standardized microbial inoculum is spread over the surface of an agar plate. Paper disks impregnated with a specific concentration of the test compound, in this case, this compound, are then placed on the agar surface. The plate is incubated, and the compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear zone of no microbial growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
The agar-well diffusion method is similar, but instead of a paper disk, a well is created in the agar, into which a solution of the test compound is pipetted. This method is also used to assess the antimicrobial efficacy by measuring the diameter of the resulting zone of inhibition.
These techniques are advantageous due to their simplicity and cost-effectiveness for screening a large number of compounds against various microorganisms.
Following a positive result in agar diffusion assays, the Minimum Inhibitory Concentration (MIC) is determined to quantify the compound's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Commonly, broth microdilution is the method of choice. This involves preparing a series of twofold dilutions of the compound in a liquid growth medium in a multi-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, or a growth indicator dye may be used. The lowest concentration at which no growth is observed is the MIC. This method provides a precise measure of the compound's potency and is essential for comparing the efficacy of different antimicrobial agents.
To understand how a compound like this compound might interact with host cells or to evaluate its potential as a therapeutic agent for diseases other than microbial infections (e.g., cancer), cell-based assays are employed. These assays can measure a wide range of cellular processes, such as cell viability, proliferation, cytotoxicity, and apoptosis. For instance, to assess anticancer potential, cancer cell lines would be treated with varying concentrations of the compound. Assays like the MTT or MTS assay would then be used to determine the compound's effect on cell viability and to calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking can predict the interaction between a small molecule ligand, such as this compound, and a protein target.
This approach is instrumental in hypothesizing the mechanism of action. For example, if the compound is found to have antibacterial activity, docking studies could be performed against known essential bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase). The results can provide insights into the binding affinity and the specific amino acid residues involved in the interaction, helping to guide further experimental studies and the design of more potent derivatives.
Should initial screenings and computational studies suggest a likely target, further mechanistic investigations at the molecular level are conducted. These studies aim to confirm the compound's mode of action. For example, if molecular docking suggests inhibition of a specific enzyme, an in vitro enzyme inhibition assay would be performed. This would involve purifying the target enzyme and measuring its activity in the presence and absence of the compound.
Furthermore, studies could investigate the effect of the compound on specific biosynthetic pathways. For instance, if an antibacterial effect is observed, researchers might analyze the synthesis of the bacterial cell wall, proteins, or nucleic acids in the presence of the compound to pinpoint the disrupted pathway. These detailed mechanistic studies are crucial for the rational development of a new therapeutic agent.
While specific data for this compound is not currently prevalent in the literature, the methodologies described provide a clear framework for how its biological activities would be systematically evaluated.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Sustainable Manufacturing Processes
Currently, there is limited publicly available research specifically detailing the integration of Methyl 4-amino-5-bromo-2-methoxybenzoate synthesis into flow chemistry setups or its production via sustainable manufacturing processes. The principles of flow chemistry, involving the continuous movement of reagents through reactors, offer significant advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and the potential for automation.
Future research in this area could focus on developing a continuous-flow synthesis route for this compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time for each step of the synthesis. Furthermore, the incorporation of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient processes, would contribute to a more sustainable manufacturing footprint for this important chemical intermediate.
Development of Novel Catalytic Approaches for Enhanced Synthesis and Selectivity
The synthesis of substituted aromatic compounds like this compound often relies on classical synthetic methods. The development of novel catalytic approaches could significantly enhance the efficiency and selectivity of its preparation. Research in this domain could explore the use of transition-metal catalysts for regioselective bromination and amination reactions on the aromatic ring.
Furthermore, the application of biocatalysis, using enzymes to perform specific chemical transformations, presents an exciting avenue for future exploration. Enzymes could offer unparalleled selectivity under mild reaction conditions, reducing the formation of unwanted byproducts and simplifying purification processes. The development of robust and efficient catalytic systems would not only improve the synthesis of this compound itself but also facilitate the creation of a diverse range of analogues with potentially novel properties.
Applications in Materials Science and Functional Molecule Design
The inherent functionalities of this compound, including the amino, bromo, and methoxy (B1213986) groups, make it an intriguing candidate for applications in materials science and the design of functional molecules. The amino and bromo groups provide reactive handles for polymerization and post-polymerization modification, respectively. This could enable the incorporation of this moiety into novel polymers with tailored electronic, optical, or thermal properties.
In the realm of functional molecule design, the aromatic core of this compound could serve as a scaffold for the construction of molecules with specific applications, such as organic light-emitting diodes (OLEDs), sensors, or molecular switches. The strategic modification of the substituent groups could be used to fine-tune the molecule's photophysical and electronic characteristics. Further investigation into these areas could lead to the development of advanced materials and functional molecules with unique performance attributes.
Refinement of Advanced Analytical Methodologies for Comprehensive Characterization
While standard analytical techniques are routinely used to characterize this compound, the refinement of advanced analytical methodologies can provide deeper insights into its structure, purity, and properties. Techniques such as single-crystal X-ray diffraction are invaluable for unambiguously determining the three-dimensional structure of the molecule and its derivatives.
Spectroscopic methods are also crucial for detailed characterization. For instance, in the analysis of a related compound, Methyl 2-amino-5-bromobenzoate, Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy were used to identify functional groups and vibrational frequencies. researchgate.net Similarly, proton and carbon nuclear magnetic resonance (NMR) spectroscopy confirmed the presence of hydrogen and carbon atoms in the structure. researchgate.net The optical properties of this related compound were investigated using optical transmission spectra, which determined its optical energy band gap. researchgate.net The application and further development of these and other advanced techniques, such as high-resolution mass spectrometry, will be essential for the comprehensive characterization of this compound and its derivatives.
Table 1: Analytical Techniques for the Characterization of Aromatic Bromo Compounds
| Analytical Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides precise three-dimensional molecular structure and crystal packing information. |
| FT-IR and FT-Raman Spectroscopy | Identifies functional groups and provides information on molecular vibrations. |
| Nuclear Magnetic Resonance (NMR) | Elucidates the carbon-hydrogen framework of the molecule. |
| High-Resolution Mass Spectrometry | Determines the exact molecular weight and elemental composition. |
| UV-Vis Spectroscopy | Provides information on the electronic transitions and optical properties of the compound. |
Further Exploration of Bio-conjugation and Targeted Delivery Strategies
The presence of a reactive amino group in this compound opens up possibilities for its use in bioconjugation chemistry. This involves linking the molecule to biomolecules such as proteins, peptides, or nucleic acids. Such conjugates could have applications in diagnostics, therapeutics, and as molecular probes to study biological processes.
Furthermore, the potential for this compound to serve as a precursor to biologically active molecules suggests that its derivatives could be explored in the context of targeted drug delivery. By attaching targeting ligands, such as antibodies or specific peptides, to derivatives of this compound, it may be possible to direct therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects. This remains a largely unexplored area of research for this particular compound, representing a significant opportunity for future investigations at the interface of chemistry and biology.
Q & A
Q. What are the standard synthetic routes for Methyl 4-amino-5-bromo-2-methoxybenzoate, and how are intermediates purified?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach includes:
Bromination : Direct bromination of a methoxy-substituted benzoate precursor under controlled conditions (e.g., using NBS or Br₂ in acetic acid) .
Amination : Introduction of the amino group via catalytic hydrogenation or nucleophilic substitution, depending on the position and protecting groups .
Esterification : Methyl ester formation using methanol under acidic or basic conditions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is employed to isolate intermediates. Purity is confirmed via TLC and HPLC (>95%) .
Q. How is this compound characterized structurally?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation; ensure eye-wash stations and safety showers are accessible .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve regioselectivity in amination steps .
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .
Example Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Bromination | Solvent | Acetic acid | 85% → 92% |
| Amination | Catalyst | 10% Pd/C, H₂ (50 psi) | 70% → 88% |
Q. How to resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to assess rotational barriers .
- Refinement Tools : SHELXL’s TWIN and BASF commands model twinning or disorder in crystallographic data .
- Validation : Cross-check with DFT-calculated NMR shifts (e.g., Gaussian software) .
Q. What strategies enhance the compound’s bioactivity in drug discovery pipelines?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
